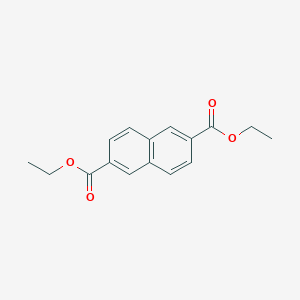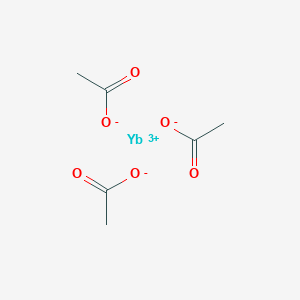
Ytterbium(3+) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium(3+) acetate is a chemical compound that has gained significant attention in the field of scientific research. It is a rare earth metal that has unique properties and has been used in various applications, including as a catalyst, in medical imaging, and in laser technology.
Mecanismo De Acción
The mechanism of action of ytterbium(3+) acetate is not fully understood, but it is believed to act as a Lewis acid catalyst in organic reactions. In medical imaging, ytterbium(3+) acetate acts as a contrast agent, enhancing the visibility of tissues in MRI and PET imaging. In laser technology, ytterbium(3+) acetate absorbs energy from a pump source and emits high-intensity laser beams.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of ytterbium(3+) acetate. However, it has been found to be non-toxic and has low toxicity levels in animal studies. Ytterbium(3+) acetate has also been found to have low skin and eye irritation potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ytterbium(3+) acetate is its effectiveness as a catalyst in organic reactions. It has also been found to have low toxicity levels, making it safe to handle in a laboratory setting. However, one of the limitations of ytterbium(3+) acetate is its high cost, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for the research and application of ytterbium(3+) acetate. One potential direction is the development of new synthesis methods that are more cost-effective and efficient. Another direction is the exploration of its potential use in other scientific research applications, such as in the development of new materials or in energy storage. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of ytterbium(3+) acetate.
Métodos De Síntesis
Ytterbium(3+) acetate can be synthesized through various methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. The precipitation method involves the reaction of ytterbium nitrate with sodium acetate in an aqueous solution, resulting in the formation of ytterbium(3+) acetate. Hydrothermal synthesis involves the reaction of ytterbium oxide with acetic acid in a high-pressure vessel, resulting in the formation of ytterbium(3+) acetate. Sol-gel synthesis involves the reaction of ytterbium nitrate with acetic acid and a silicon alkoxide, resulting in the formation of ytterbium(3+) acetate.
Aplicaciones Científicas De Investigación
Ytterbium(3+) acetate has been used in various scientific research applications, including as a catalyst in organic reactions, in medical imaging, and in laser technology. It has been found to be an effective catalyst in various organic reactions, including the synthesis of heterocyclic compounds and the oxidation of alcohols. Ytterbium(3+) acetate has also been used in medical imaging, specifically in magnetic resonance imaging (MRI) and positron emission tomography (PET) imaging. In laser technology, ytterbium(3+) acetate has been used as a laser gain medium, which produces high-intensity laser beams.
Propiedades
Número CAS |
16922-12-6 |
|---|---|
Fórmula molecular |
C6H9O6Yb |
Peso molecular |
350.18 g/mol |
Nombre IUPAC |
ytterbium(3+);triacetate |
InChI |
InChI=1S/3C2H4O2.Yb/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
Clave InChI |
OSCVBYCJUSOYPN-UHFFFAOYSA-K |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Yb+3] |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Yb+3] |
Otros números CAS |
20981-49-1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



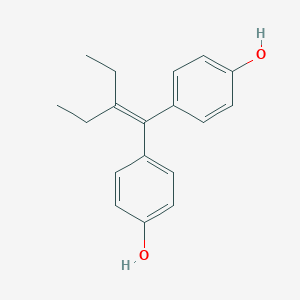

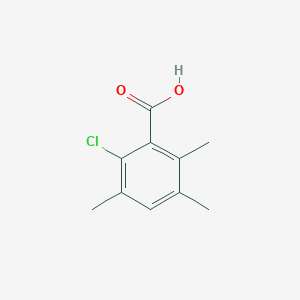
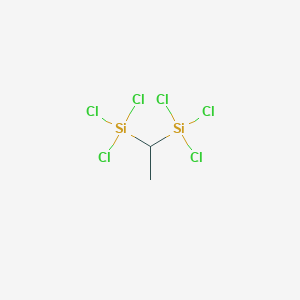
![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)



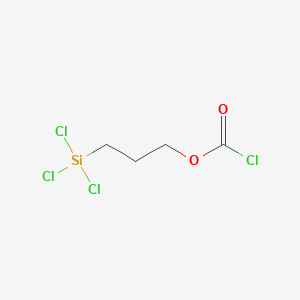
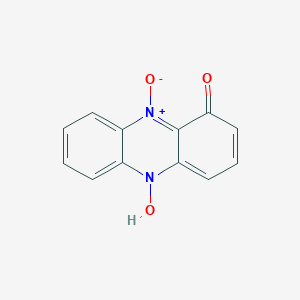

![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)
